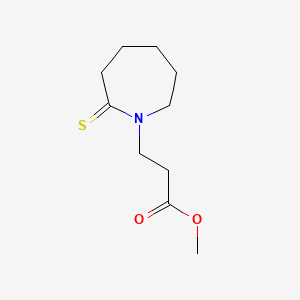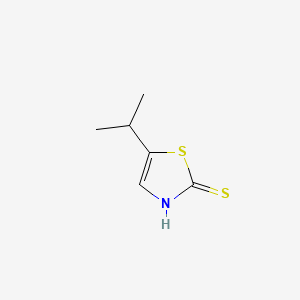
Guaietolin, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guaietolin, (S)- is a chiral compound that belongs to the class of propane-1,2-diols It consists of a propane backbone with hydroxy groups at positions 1 and 2, and an ethoxyphenoxy group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guaietolin, (S)- typically involves the reaction of (S)-propylene oxide with 2-ethoxyphenol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxy group of 2-ethoxyphenol attacks the epoxide ring of (S)-propylene oxide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of Guaietolin, (S)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
Guaietolin, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-NH2) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Guaietolin, (S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Guaietolin, (S)- involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethoxyphenoxy group can interact with hydrophobic pockets in proteins, influencing their conformation and function.
類似化合物との比較
Similar Compounds
®-3-(2-Ethoxyphenoxy)propane-1,2-diol: The enantiomer of the compound, with similar chemical properties but different biological activities.
3-(2-Methoxyphenoxy)propane-1,2-diol: A similar compound with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
3-(2-Ethoxyphenoxy)propane-1,3-diol: A structural isomer with the hydroxy groups at positions 1 and 3, affecting its chemical behavior and uses.
Uniqueness
Guaietolin, (S)- is unique due to its specific chiral configuration and the presence of both hydroxy and ethoxyphenoxy groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
特性
CAS番号 |
139004-02-7 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.245 |
IUPAC名 |
(2S)-3-(2-ethoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3/t9-/m0/s1 |
InChIキー |
XLOYQLAMNLMXCE-VIFPVBQESA-N |
SMILES |
CCOC1=CC=CC=C1OCC(CO)O |
同義語 |
1,2-Propanediol,3-(2-ethoxyphenoxy)-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1,3(7)-dien-11-one](/img/structure/B589740.png)
![N-[(1E)-Prop-2-en-1-ylidene]benzamide](/img/structure/B589741.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589742.png)




![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)




